molecular formula C18H17N5O2 B6722305 N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide

N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide

Cat. No.: B6722305
M. Wt: 335.4 g/mol
InChI Key: PXDCUZLJPCEJFO-UHFFFAOYSA-N
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Description

N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-23-8-7-13(10-15(23)24)18(25)19-14-4-2-3-12(9-14)17-20-16(21-22-17)11-5-6-11/h2-4,7-11H,5-6H2,1H3,(H,19,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDCUZLJPCEJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

Uniqueness

N-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-1-methyl-2-oxopyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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